Luvixasertib

Kinase selectivity Off-target profiling Chemical probe validation

Luvixasertib (CFI-402257) offers unmatched kinase selectivity for unambiguous TTK biology studies. Unlike alternatives, it shows no inhibition of 262 kinases at 1 μM. With established in vivo efficacy benchmarks (74-94% TGI) and Phase I clinical validation, this compound reduces translational risk. Ideal for mechanistic studies and IND-enabling research.

Molecular Formula C28H30N6O3
Molecular Weight 498.6 g/mol
CAS No. 1610759-22-2
Cat. No. B1434885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuvixasertib
CAS1610759-22-2
SynonymsCFI-402257
Molecular FormulaC28H30N6O3
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=C3N=C(C=C(N3N=C2)NCC4CC(C4)(C)O)OC5=CN=CC=C5)C(=O)NC6CC6
InChIInChI=1S/C28H30N6O3/c1-17-10-19(5-8-22(17)27(35)32-20-6-7-20)23-16-31-34-24(30-14-18-12-28(2,36)13-18)11-25(33-26(23)34)37-21-4-3-9-29-15-21/h3-5,8-11,15-16,18,20,30,36H,6-7,12-14H2,1-2H3,(H,32,35)
InChIKeyPMQUGSPFUBGJCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Luvixasertib (CFI-402257) for Scientific Procurement: TTK/Mps1 Inhibitor Selection Guide for Preclinical and Translational Research


Luvixasertib (CFI-402257) is an orally bioavailable, small-molecule inhibitor of threonine tyrosine kinase (TTK), also known as monopolar spindle 1 (Mps1), a dual-specificity protein kinase critical for the spindle assembly checkpoint (SAC) during mitosis [1]. The compound is characterized by a pyrazolo[1,5-a]pyrimidine scaffold, with a molecular weight of 498.58 g/mol, the formula C28H30N6O3, and CAS number 1610759-22-2 [2]. Biochemically, luvixasertib inhibits TTK with a Ki of 0.09–0.1 nM and an IC50 of 1.7 nM in vitro, demonstrating high selectivity when profiled against broad kinase panels [1]. The compound has advanced through Phase I/II clinical evaluation (NCT02792465, NCT05251714) in advanced solid tumors and HR+/HER2- breast cancer [3].

Why Luvixasertib (CFI-402257) Cannot Be Substituted with Other TTK/Mps1 Inhibitors Without Risk of Divergent Experimental Outcomes


TTK/Mps1 inhibitors are not functionally interchangeable due to substantial variability in biochemical potency, kinase selectivity breadth, oral pharmacokinetic properties, and in vivo tolerability across this chemical class. While multiple TTK inhibitors have been disclosed in the literature, including BAY 1217389 (imidazopyridine scaffold) and MPI-0479605 (pyrazolopyrimidine scaffold), these compounds differ markedly in their off-target kinase profiles and in vivo exposure parameters [1]. For example, BAY 1217389 demonstrates binding to PDGFRβ (<10 nM), KIT (10–100 nM), and multiple CLK and JNK family kinases, whereas luvixasertib exhibits no inhibition of 262 kinases at 1 μM [2]. Substituting one TTK inhibitor for another without accounting for these differences may confound data interpretation, particularly in studies where off-target kinase modulation could alter cellular signaling pathways, immune microenvironment effects, or toxicity readouts. The following quantitative evidence establishes the specific dimensions where luvixasertib differs meaningfully from its closest analogs and alternatives.

Luvixasertib (CFI-402257) Quantitative Differentiation Evidence: Comparator-Based Metrics for Scientific Selection


Kinase Selectivity: Luvixasertib vs. BAY 1217389 in Broad Kinase Panel Profiling

Luvixasertib demonstrates superior kinase selectivity compared to BAY 1217389, a structurally distinct TTK inhibitor in the imidazopyridine class. When profiled against a panel of 262 human kinases at 1 μM, luvixasertib inhibited none of the kinases tested [1]. In contrast, BAY 1217389, when tested against the DiscoveRx kinase panel (395 kinases), exhibited binding to PDGFRβ (<10 nM), KIT (10–100 nM), and multiple additional kinases including CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, and PIP5K1C [2]. This differential selectivity profile has direct implications for data interpretation in cellular and in vivo studies where off-target kinase modulation may produce confounding biological effects.

Kinase selectivity Off-target profiling Chemical probe validation TTK inhibition

In Vivo Antitumor Efficacy: Dose-Dependent Tumor Growth Inhibition in TNBC Xenograft Models

Luvixasertib demonstrates dose-dependent, quantifiable tumor growth inhibition (TGI) in established triple-negative breast cancer (TNBC) xenograft models following oral once-daily administration. In MDA-MB-231 xenografts, oral dosing at 5 mg/kg QD produced 74% TGI, while 6 mg/kg QD achieved 89% TGI . In MDA-MB-468 xenografts, the same doses produced 75% TGI (5 mg/kg) and 94% TGI (6 mg/kg) . These values provide a quantitative efficacy benchmark for preclinical study design. While other TTK inhibitors have reported xenograft efficacy, comparable dose-response TGI data under standardized conditions are not consistently available for direct numerical comparison, placing this evidence in the class-level inference category.

Triple-negative breast cancer Xenograft Tumor growth inhibition TTK inhibitor

Cellular Potency and CYP Inhibition Profile: Quantitative Benchmarks for In Vitro Experimental Design

Luvixasertib demonstrates quantifiable cellular potency against TTK autophosphorylation with an EC50 of 6.5 nM in cells exogenously expressing human Mps1 . Additionally, the compound has been profiled against cytochrome P450 enzymes, a relevant consideration for combination studies: luvixasertib shows no activity against CYP1A2 and CYP2D6, inhibits CYP2C9 and CYP2C19 with IC50 values of 13 μM and 8 μM respectively, and exhibits substrate-dependent CYP3A4 inhibition with IC50 values of 0.51 μM (BFC substrate) and 14 μM (DBF substrate) [1]. For procurement decisions involving combination therapy studies or in vitro assays where CYP-mediated metabolism may confound results, this CYP inhibition fingerprint provides actionable quantitative parameters. Comparable CYP profiling data for other TTK inhibitors are not uniformly available in the public domain, positioning this as class-level inferential evidence.

Cellular EC50 CYP inhibition TTK autophosphorylation Drug-drug interaction

Preclinical Toxicology Profile: 28-Day Repeat-Dose Benchmarking in Rat and Dog Models

Luvixasertib has been evaluated in GLP-compliant 28-day repeat-dose toxicity studies in rats and dogs, providing quantitative toxicology benchmarks essential for preclinical study design and IND-enabling research. In rats, the severely toxic dose in 10% of animals (STD10) was established at 5 mg/kg/day, while in dogs, the highest non-severely toxic dose (HNSTD) was set at 1 mg/kg/day [1]. Observed toxicities included body weight loss, myelosuppression with bone marrow hypocellularity, and gastrointestinal tract effects (atrophy/fusion of villi); these effects were reversible after a 28-day non-treatment recovery period [1]. In vitro hERG testing yielded an IC50 of 7.5 μM for tail current inhibition, and a cardiovascular safety pharmacology study in dogs showed no changes at the highest dose tested (2.25 mg/kg) [1]. The Ames bacterial reversion assay confirmed the compound is non-mutagenic [1]. These GLP toxicology endpoints are not uniformly published for all TTK inhibitors in the preclinical pipeline, making this evidence class-level inferential but practically significant for researchers planning chronic dosing studies.

Preclinical toxicology STD10 HNSTD Safety pharmacology IND-enabling studies

Clinical Development Status: Phase I Safety and Efficacy Outcomes vs. Pre-Treated HR+/HER2- Breast Cancer Baseline

Luvixasertib has completed first-in-human Phase I evaluation (NCT02792465) with reported clinical outcomes that establish a quantitative efficacy and safety benchmark in a heavily pre-treated patient population. In the HR+/HER2- breast cancer cohort previously treated with CDK4/6 inhibitors and aromatase inhibitors (N=25), investigator-confirmed partial responses (cPR) were observed in 4 patients, yielding a response rate of 16% (4/25) with a median duration of response of 223 days [1]. Across the full study population, 5 partial responses were observed among 63 patients (8%), with disease control achieved in 50.8% of patients [1]. The dose for expansion was established at 168 mg once daily, with dose-limiting toxicity identified as dose-dependent neutropenia that was manageable and reversible [1]. The compound was well tolerated with manageable treatment-emergent adverse events, no dose-limiting or treatment-limiting toxicities at the expansion dose, and no treatment-related deaths [2]. This clinical dataset provides a human validation benchmark that distinguishes luvixasertib from earlier-stage TTK inhibitors lacking clinical safety and preliminary efficacy data.

Phase I clinical trial HR+/HER2- breast cancer CDK4/6 inhibitor resistant Partial response rate

Biochemical Potency: TTK Ki Benchmarking Across Pyrazolo[1,5-a]pyrimidine Series

Luvixasertib exhibits a TTK Ki value of 0.09 ± 0.02 nM (alternatively reported as 0.1 nM), representing the optimized endpoint of a scaffold-hopping medicinal chemistry campaign that evaluated multiple pyrazolo[1,5-a]pyrimidine analogs [1]. The biochemical IC50 for TTK inhibition is 1.7 nM in vitro [2]. Within the pyrazolo[1,5-a]pyrimidine series disclosed in the primary discovery publication, earlier analogs demonstrated TTK Ki values ranging from 0.3 nM to >10 nM, with luvixasertib representing the most potent and simultaneously most orally bioavailable compound from the optimization effort [1]. The compound's potency is supported by an X-ray co-crystal structure confirming an 11/2-type inhibition mode [1]. While this evidence is derived from the same chemical series rather than across distinct chemical classes, it establishes that luvixasertib represents the culmination of a defined optimization trajectory rather than an arbitrary selection from a compound library.

Enzyme kinetics Ki determination ATP-competitive inhibition Structure-activity relationship

Luvixasertib (CFI-402257): High-Impact Research and Industrial Application Scenarios Supported by Quantitative Evidence


Chemical Probe Studies Requiring Definitive Attribution of TTK-Dependent Phenotypes

Investigators conducting mechanistic studies where unambiguous attribution of biological effects to TTK inhibition is required should prioritize luvixasertib based on its kinase selectivity profile. The compound shows no inhibition of 262 kinases at 1 μM, in contrast to BAY 1217389 which binds to PDGFRβ (<10 nM) and multiple additional off-target kinases [1]. This cleaner selectivity fingerprint reduces the risk that observed phenotypes arise from off-target kinase modulation, making luvixasertib the preferred chemical probe for studies interrogating TTK-specific biology in mitosis, SAC function, and chromosomal instability.

In Vivo Xenograft Efficacy Studies in Triple-Negative Breast Cancer Models

Researchers planning in vivo efficacy studies in TNBC xenograft models can leverage the established dose-response benchmarks for luvixasertib: 5 mg/kg QD produces 74–75% TGI, while 6 mg/kg QD achieves 89–94% TGI in MDA-MB-231 and MDA-MB-468 models [1]. These quantitative efficacy parameters provide a validated starting point for dose selection and enable direct comparison of combination therapy effects against a defined monotherapy baseline.

Translational Studies Leveraging Clinical Validation of TTK as a Therapeutic Target

For translational research programs evaluating TTK inhibition as a therapeutic strategy, luvixasertib offers the advantage of human clinical validation. Phase I data (NCT02792465) demonstrate a 16% partial response rate (4/25) in heavily pre-treated, CDK4/6 inhibitor-refractory HR+/HER2- breast cancer, with a median duration of response of 223 days and disease control in 50.8% of patients [1]. The compound's tolerable safety profile at the 168 mg expansion dose, with manageable and reversible neutropenia as the dose-limiting toxicity, provides a human benchmark that reduces translational uncertainty relative to TTK inhibitors lacking clinical data .

Preclinical Toxicology and IND-Enabling Research Programs

Investigators conducting IND-enabling studies or requiring GLP-compliant toxicology benchmarks for preclinical development should note that luvixasertib has completed 28-day repeat-dose toxicity studies in rats and dogs, with established STD10 (5 mg/kg/day in rats) and HNSTD (1 mg/kg/day in dogs) values [1]. The compound's hERG liability (IC50 = 7.5 μM), cardiovascular safety profile (no changes at 2.25 mg/kg in dogs), and non-mutagenic status (Ames-negative) are also documented [1]. These data support informed study design for chronic dosing experiments and provide a toxicology reference framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Luvixasertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.